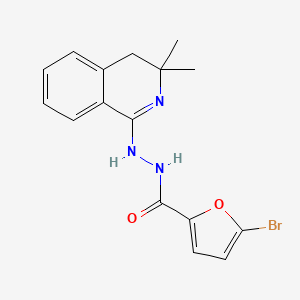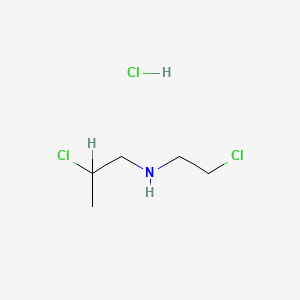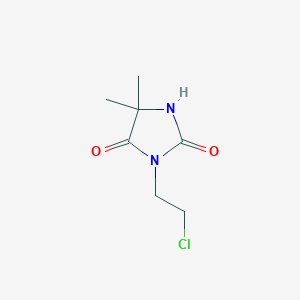
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione
Vue d'ensemble
Description
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione (CDIM) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CDIM belongs to the class of imidazolidine-2,4-diones and is a derivative of thalidomide. It has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is not fully understood. It has been suggested that 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, leading to its anti-tumor effects.
Biochemical and Physiological Effects:
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to modulate the production of cytokines such as TNF-α, IL-1β, and IL-6, leading to its anti-inflammatory and immunomodulatory effects. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, a crucial step in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its potential as a therapeutic agent for various diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is its toxicity. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been shown to exhibit toxicity at high doses, which may limit its use as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. One area of research is to further investigate the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Understanding the mechanism of action will provide insight into the potential therapeutic applications of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. Another area of research is to develop more potent and less toxic derivatives of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione. This will increase the potential of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent for various diseases. Finally, more studies are needed to evaluate the safety and efficacy of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione in preclinical and clinical trials. This will provide evidence for the potential use of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione exhibits anti-inflammatory, immunomodulatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione and to develop more potent and less toxic derivatives. With continued research, 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione may become a valuable therapeutic agent for various diseases.
Applications De Recherche Scientifique
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases. 3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione has also been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-7(2)5(11)10(4-3-8)6(12)9-7/h3-4H2,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQAWNYORSPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305218 | |
| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
CAS RN |
53066-53-8 | |
| Record name | NSC169791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-chloroethyl)-5,5-dimethylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-hydroxy-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide](/img/structure/B1656424.png)
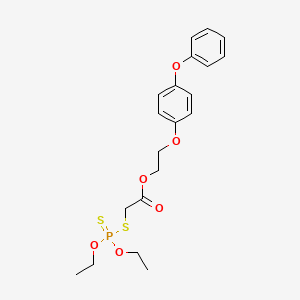
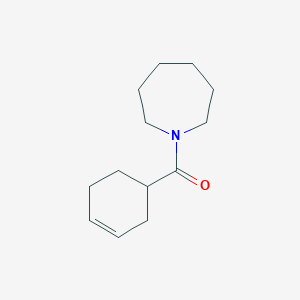
![2-amino-4-naphthalen-2-yl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B1656430.png)
![3,5-Dibromo-2-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide](/img/structure/B1656431.png)
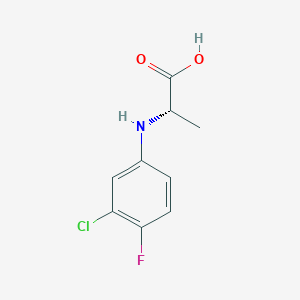
![4-fluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide](/img/structure/B1656433.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, 3-oxo-, ethyl ester, hydrochloride](/img/structure/B1656434.png)
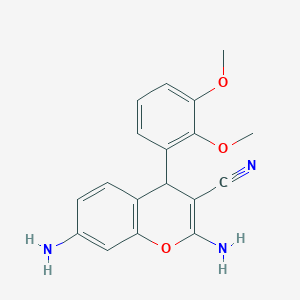
![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]naphthalene-1-carboxamide](/img/structure/B1656438.png)
![(4Z)-2-(3,5-ditert-butylphenyl)-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1656441.png)
